3-(3-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C13H15N3O2S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
5-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C13H15N3O2S/c17-19(18,16-8-1-2-9-16)12-5-3-4-11(10-12)13-6-7-14-15-13/h3-7,10H,1-2,8-9H2,(H,14,15) |
InChI Key |
LFUJWWZVBBNQPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=NN3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole ring is classically synthesized through the reaction of hydrazines with 1,3-diketones. For 3-arylpyrazoles, phenylhydrazine derivatives are preferred to ensure regioselectivity.
Multi-Component Reactions (MCRs)
Four-component reactions (4CR) offer efficiency in constructing complex pyrazoles. A demonstrated pathway involves benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile:
-
Oxidation : Benzyl alcohol → benzaldehyde using eosin Y/TBHP under blue LED light.
-
Knoevenagel Condensation : Benzaldehyde + malononitrile → arylidenemalononitrile.
-
Cyclocondensation : With ethyl acetoacetate and phenylhydrazine to form pyrano[2,3-c]pyrazole intermediates.
-
Modification : Hydrolysis or decarboxylation to yield 3-arylpyrazoles.
Key Advantage : This method achieves high atom economy and avoids isolation of intermediates.
Sulfonation of the Phenyl Ring
Introducing the sulfonyl group requires electrophilic aromatic sulfonation, typically using chlorosulfonic acid:
Procedure :
-
Reactants : 3-Phenyl-1H-pyrazole + chlorosulfonic acid (ClSO3H).
-
Conditions : Dichloromethane, 0°C → room temperature, 4–6 hours.
-
Product : 3-(3-Chlorosulfonylphenyl)-1H-pyrazole.
Critical Notes :
-
Sulfonation occurs preferentially at the meta position due to steric hindrance from the pyrazole ring.
-
Excess ClSO3H may lead to disulfonation, necessitating careful stoichiometry.
Formation of the Pyrrolidine Sulfonamide
The final step involves nucleophilic substitution of the sulfonyl chloride with pyrrolidine:
-
Reactants : 3-(3-Chlorosulfonylphenyl)-1H-pyrazole + pyrrolidine.
-
Base : Triethylamine (TEA) or sodium ethoxide to scavenge HCl.
-
Solvent : NMP or DMF at 80–100°C for 2–4 hours.
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Optimization Tips :
-
Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
-
Catalytic DMAP accelerates the reaction by activating the sulfonyl group.
Alternative Routes and Emerging Strategies
Suzuki-Miyaura Coupling
For late-stage functionalization, a boronic ester-containing pyrazole can couple with a sulfonated aryl bromide:
Solid-Phase Synthesis
Immobilized hydrazines on resin enable iterative pyrazole assembly:
-
Resin-Bound Hydrazine : React with diketones to form pyrazole-resin conjugates.
-
Sulfonation : On-resin treatment with ClSO3H.
-
Cleavage : TFA/dichloromethane releases the final product.
Comparative Analysis of Methods
| Method | Yield | Complexity | Regioselectivity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 70–85% | Moderate | High | Industrial |
| Multi-Component Reaction | 65–75% | High | Moderate | Lab-scale |
| Suzuki Coupling | 65–78% | High | Excellent | Pilot-scale |
| Solid-Phase Synthesis | 60–70% | Very High | Controlled | Research |
Insights :
-
Cyclocondensation remains the most scalable and cost-effective route.
-
Suzuki coupling offers superior regioselectivity for complex analogs but requires expensive catalysts.
Challenges and Optimization Opportunities
-
Regioselectivity in Pyrazole Formation :
-
Sulfonation Side Reactions :
-
Pyrrolidine Handling :
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at its sulfur-containing functional group and pyrazole ring. Key reagents and outcomes include:
Mechanistic Insight :
-
The pyrrolidinylsulfonyl group stabilizes intermediates during oxidation, directing regioselectivity toward the pyrazole ring’s C4 and C5 positions .
Reduction Reactions
Reductive transformations target the sulfonyl group and unsaturated bonds:
Key Observation :
-
LiAlH₄ selectively reduces the sulfonyl group to a thioether without affecting the pyrazole ring.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the pyrazole C4 position and sulfonylphenyl para position:
3.1. Nucleophilic Aromatic Substitution
3.2. Electrophilic Substitution
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | Nitration at C5 of pyrazole ring | 44% |
| Cl₂ (gas) | FeCl₃, CH₂Cl₂, 25°C | Chlorination at sulfonylphenyl meta position | 39% |
Regioselectivity :
-
Electron-withdrawing sulfonyl groups deactivate the phenyl ring, directing substitutions to the pyrazole ring .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl system:
Catalytic Efficiency :
-
Pd(PPh₃)₄ outperforms other catalysts in Suzuki reactions due to enhanced stability of intermediates.
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl propiolate | CuI, DIPEA, 80°C | Pyrazolo[1,5-a]pyrimidine fused derivatives | 71% |
| Acetylene | Microwave, 150°C | Triazole-linked conjugates | 63% |
Stereochemical Note :
Stability and Degradation
Under harsh conditions, degradation pathways include:
-
Hydrolysis : 1M HCl/EtOH (reflux) cleaves the sulfonyl group, yielding 3-phenyl-1H-pyrazole (87% recovery).
-
Thermal Decomposition : >250°C induces ring-opening to form volatile pyrrolidine and SO₂.
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Primary Site |
|---|---|---|---|
| Oxidation | 1.2 × 10⁻³ | 85.3 | Pyrazole C4/C5 |
| Reduction | 3.8 × 10⁻⁴ | 92.1 | Sulfonyl group |
| Suzuki Coupling | 2.1 × 10⁻² | 76.8 | Phenyl para position |
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties:
The pyrazole scaffold has been extensively studied for its anti-inflammatory effects. Research has shown that derivatives of pyrazole exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, compounds similar to 3-(3-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole have demonstrated high selectivity and potency against these enzymes, making them potential candidates for anti-inflammatory drug development .
Antimicrobial Activity:
Compounds containing the pyrazole moiety have also been evaluated for their antimicrobial properties. Studies indicate that certain derivatives exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structural modifications in the pyrazole ring can enhance the compound's ability to penetrate bacterial membranes, thus improving efficacy .
Anticancer Potential:
The compound has shown promise in anticancer research as well. Pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth. For example, studies have highlighted the ability of pyrazole-based compounds to target kinases that are overexpressed in certain cancers .
Case Study 1: Anti-inflammatory Activity
In a study evaluating a series of pyrazole derivatives, one compound exhibited over 80% inhibition of inflammation in a carrageenan-induced rat paw edema model. This was comparable to standard anti-inflammatory drugs like diclofenac .
Case Study 2: Antimicrobial Efficacy
Research involving the synthesis of novel pyrazole derivatives demonstrated significant antimicrobial activity against multiple strains. One derivative showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 3: Anticancer Activity
A study focused on the anticancer properties of pyrazole derivatives revealed that one specific compound inhibited cell proliferation in breast cancer cells by inducing apoptosis through caspase activation pathways. This highlights the therapeutic potential of pyrazole compounds in oncology .
Mechanism of Action
The mechanism of action of 3-(3-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table highlights key structural and electronic differences between 3-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole and related pyrazole derivatives:
Key Observations:
- Substituent Effects : The sulfonamide group in the target compound contrasts with halogen (Br, Cl) or carboxy substituents in analogs. Sulfonamides are more polar and may enhance solubility in polar solvents compared to bromophenyl derivatives .
- Positional Isomerism : The 3-substituted sulfonamide in the target compound vs. 4-substituted isomers (e.g., ) may alter steric interactions in binding or polymerization processes.
Biological Activity
3-(3-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features, including a pyrazole ring substituted with a sulfonamide group and linked to a pyrrolidine moiety. This configuration enhances its solubility and biological interactions, making it a promising candidate in medicinal chemistry. The compound has garnered attention for its potential anti-inflammatory and anticancer activities.
Chemical Structure and Properties
- Molecular Formula : C12H15N3O2S
- Molecular Weight : 253.33 g/mol
- IUPAC Name : 3-(3-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole
The structure of 3-(3-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole is depicted below:
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent. Additionally, its interaction with specific enzymes involved in inflammatory responses may lead to reduced pain and swelling in clinical applications.
Anti-inflammatory Properties
Research indicates that 3-(3-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole exhibits significant inhibitory effects on pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. A study demonstrated that the compound reduces the levels of IL-6 and TNF-α in vitro, which are critical mediators in inflammatory processes .
Anticancer Activity
The compound has also shown promising activity against various cancer cell lines. In vitro studies have illustrated its capacity to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, it was found to be effective against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values in the micromolar range .
Comparative Analysis with Related Compounds
To understand the uniqueness of 3-(3-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole, a comparison with other pyrazole derivatives is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-1H-pyrazole | Amino group at position 4 | Antimicrobial properties |
| 5-Methyl-1H-pyrazole | Methyl group at position 5 | Anti-inflammatory effects |
| 3-(Pyridazin-3-yl)-1H-pyrazole | Pyridazine ring substituent | Anticancer activity |
| 3-(3-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole | Sulfonamide group + pyrrolidine moiety | Significant anti-inflammatory and anticancer properties |
The combination of the sulfonamide and pyrrolidine groups in 3-(3-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole enhances its solubility and biological interactions compared to other derivatives lacking these features.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including 3-(3-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole:
- Study on Inflammatory Response : A study published in Pharmaceutical Biology examined the effects of this compound on inflammatory markers in human cell lines. Results indicated a dose-dependent reduction in IL-6 levels following treatment with varying concentrations of the compound .
- Anticancer Efficacy Investigation : Another investigation focused on the anticancer properties, revealing that treatment with 3-(3-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole led to significant decreases in cell viability across multiple cancer types, supporting its potential as a therapeutic agent .
Q & A
Q. Q: What are the standard synthetic routes for preparing 3-(3-Pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole, and how are intermediates purified?
A:
- Condensation Reactions : A common approach involves reacting 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with arylprop-2-en-1-ones under reflux conditions (e.g., xylene, 25–30 hours) to form pyrazole derivatives. Chloranil is often used as an oxidizing agent to stabilize intermediates .
- Purification : Post-reaction, the organic layer is separated, washed with NaOH solution, and dried over anhydrous Na₂SO₄. Recrystallization from methanol yields high-purity products .
- Key Intermediates : 3-(3-Nitrophenyl)-1H-pyrazole (CAS 59843-77-5) is a critical precursor, synthesized from nitrobenzene derivatives via nucleophilic substitution .
Structural Confirmation via Crystallography
Q. Q: How is the molecular structure of this compound validated, and what key structural features are observed?
A:
- X-Ray Diffraction : Single-crystal X-ray analysis reveals planarity deviations. For example, dihedral angles between the pyrazole ring and adjacent substituents (e.g., phenyl, sulfonyl groups) range from 4.41° to 41.50°, indicating steric and electronic effects .
- Intermolecular Interactions : π-π stacking (center-to-center distance: ~3.58 Å) and hydrogen bonding (N–H⋯N, C–H⋯F) stabilize the crystal lattice .
- Tautomerism : Asymmetric units may contain multiple tautomers (e.g., 3- and 5-substituted pyrazoles), resolved via hydrogen-bonding patterns .
Tautomeric and Conformational Analysis
Q. Q: How do tautomeric forms influence the compound’s reactivity and biological activity?
A:
- Tautomer Identification : Crystallographic data (e.g., N–H proton exchange in asymmetric units) distinguish between 3- and 5-substituted tautomers. NMR studies (¹H/¹³C) further characterize dynamic equilibria in solution .
- Impact on Bioactivity : Tautomerism alters hydrogen-bonding capacity, affecting interactions with biological targets like kinase active sites. For example, 5-substituted tautomers may exhibit stronger binding to JAK2/BRD4 domains .
Advanced Reaction Optimization
Q. Q: How can reaction conditions be optimized to improve yield and regioselectivity?
A:
- Solvent and Catalyst Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the sulfonyl group. Transition-metal catalysts (e.g., Pd/Cu) improve cross-coupling efficiency for aryl substituents .
- Temperature Control : Lower temperatures (0–5°C) favor regioselective formation of 1H-pyrazole over 2H-pyrazole isomers during cyclization .
- Mechanistic Studies : DFT calculations predict transition states to rationalize regioselectivity in sulfonation and aryl coupling steps .
Biological Activity Profiling
Q. Q: What methodologies are used to evaluate its potential as a kinase inhibitor?
A:
- In Vitro Assays :
- Kinase Inhibition : IC₅₀ values are determined via fluorescence-based assays (e.g., ADP-Glo™) against JAK2/3 or Aurora kinases .
- Cellular Efficacy : Anti-proliferative activity is tested in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
- Structure-Activity Relationship (SAR) : Modifications at the pyrrolidine-sulfonyl group are linked to enhanced selectivity. For example, bulkier substituents reduce off-target effects on mGluR5 .
Advanced Crystallographic Insights
Q. Q: How do crystal packing and molecular conformation inform drug design?
A:
- Packing Motifs : Inverted dimers stabilized by π-π interactions suggest potential for dimerization in biological systems, which could be exploited for allosteric modulation .
- Conformational Flexibility : Rotatable bonds (e.g., sulfonyl-pyrrolidine linkage) allow adaptive binding to protein pockets. Molecular dynamics simulations model these movements .
- Hydration Analysis : High-resolution structures (≤1.0 Å) identify water-mediated hydrogen bonds critical for ligand solvation and target engagement .
Mechanistic Studies in Synthesis
Q. Q: What mechanistic pathways govern the formation of pyrrolidine-sulfonyl linkages?
A:
- Sulfonation Mechanism : Sulfur trioxide (SO₃) reacts with pyrrolidine under basic conditions (e.g., pyridine) to generate the sulfonyl chloride intermediate, which undergoes nucleophilic attack by the phenyl-pyrazole scaffold .
- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., NH groups) reveals rate-determining steps in cyclization .
Computational Modeling for SAR
Q. Q: How can computational tools predict modifications to enhance bioactivity?
A:
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with JAK2’s ATP-binding pocket. Key residues (e.g., Leu855, Gly831) are identified for hydrophobic anchoring .
- QSAR Models : Hammett constants (σ) for substituents on the phenyl ring correlate with logP and IC₅₀, guiding lipophilicity optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
